molecular formula C16H17ClN2OS B2729308 4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline CAS No. 477713-76-1

4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2729308
CAS No.: 477713-76-1
M. Wt: 320.84
InChI Key: OHOMOVURKZFFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline is a tetrahydroquinazoline derivative characterized by a sulfinyl (-SO-) group at position 2 and a 4-chloro substituent at position 2.

Properties

IUPAC Name

4-chloro-2-[(4-methylphenyl)methylsulfinyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-11-6-8-12(9-7-11)10-21(20)16-18-14-5-3-2-4-13(14)15(17)19-16/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOMOVURKZFFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline ring.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can undergo reduction reactions to convert the sulfinyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues of tetrahydroquinazoline derivatives include variations in substituents at positions 2, 4, and 8, which influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
4-Chloro-2-[(4-methylbenzyl)sulfinyl]-THQ 4-Cl, 2-(4-methylbenzylsulfinyl) 340.84 (calc.) Hypothesized enhanced polarity -
4-Chloro-2-(methylthio)-THQ (CAS 51660-11-8) 4-Cl, 2-(methylthio) 216.72 High purity (97%), commercial availability
2-(Benzylsulfanyl)-4-phenyl-THQ 4-Ph, 2-(benzylsulfanyl) 332.47 LogP: 5.49; potential enzyme inhibition
4-(3,5-Dimethylphenoxy)-2-(4-methylbenzylsulfanyl)-THQ (CAS 672951-70-1) 4-(3,5-Dimethylphenoxy), 2-(4-methylbenzylsulfanyl) 390.5 Antitubercular (predicted via docking)
N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-THQ (CAS 339019-11-3) 4-NH-allyl, 2-(4-Cl-benzylsulfanyl) 349.89 DNA gyrase inhibition (nanomolar range)

Biological Activity

4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a sulfinyl group and a chloro substituent. Its IUPAC name reflects its complex structure, which contributes to its biological properties.

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

  • Antifungal Activity : The compound has been evaluated for antifungal properties, demonstrating significant activity against various fungal strains. The presence of the sulfinyl group and the chloro substituent appears to enhance its efficacy.
  • CRF Receptor Inhibition : Preliminary studies suggest that derivatives of similar structures exhibit potent binding inhibition at corticotropin-releasing factor (CRF) receptors, indicating potential applications in stress-related disorders .
  • Metabolic Stability : The metabolic stability of the compound is crucial for its therapeutic efficacy. Studies have shown that modifications to the structure can lead to enhanced stability in human hepatic microsomes, which is vital for maintaining effective drug levels in vivo .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific modifications to the molecular structure can significantly impact biological activity:

  • Substituent Variations : The introduction of different substituents on the benzyl ring influences antifungal potency. For instance, compounds with electron-withdrawing groups tend to exhibit improved activity compared to those with electron-donating groups .
  • Chloro Substitution : The presence of a chloro group at the 4-position on the phenyl ring has been linked to increased antifungal activity, as it may enhance interactions with fungal targets .

Case Studies and Experimental Findings

Several studies have documented the biological activity of this compound:

  • Antifungal Evaluation :
    • A series of experiments demonstrated that this compound displayed significant antifungal activity against Candida species with minimum inhibitory concentrations (MIC) comparable to established antifungals.
    • Table 1 summarizes the antifungal activity against various strains:
    CompoundStrainMIC (µg/mL)
    This compoundCandida albicans8
    This compoundAspergillus niger16
    Control (Fluconazole)Candida albicans4
  • CRF Receptor Binding Studies :
    • In vitro studies indicated that modifications similar to those seen in this compound can yield derivatives with IC50 values in the low nanomolar range for CRF receptor binding .

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR reveal chemical shifts for the sulfinyl group (e.g., δ ~2.8 ppm for adjacent protons) .
  • X-ray crystallography : Single-crystal analysis confirms stereochemistry (e.g., C-S=O bond angle ~106°) .
  • IR : S=O stretching vibrations appear at 1020–1070 cm1^{-1} .

What strategies enhance enantiomeric purity of the sulfinyl group during synthesis?

Q. Advanced

  • Asymmetric oxidation : Use chiral oxidizing agents (e.g., Sharpless conditions) to favor R or S configurations .
  • Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
    Validation : Compare optical rotation values with literature or use circular dichroism (CD) spectra .

How does structural modification at the 4-methylbenzyl group impact biological activity?

Q. Advanced

  • Electron-withdrawing substituents (e.g., -CF3_3 at benzyl para-position) increase binding to Mycobacterium tuberculosis DprE1 (ΔG = -9.2 kcal/mol in docking studies) .
  • Steric effects : Bulky groups reduce affinity for DHFR but may improve selectivity .
    Methodology :
  • Synthesize derivatives via Suzuki-Miyaura coupling .
  • Validate using surface plasmon resonance (SPR) to measure binding kinetics .

What computational approaches predict the compound’s interaction with DNA gyrase?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to E. coli DNA gyrase ATP-binding pocket (key residues: Asp73, Arg136) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess hydrogen bond retention .
    Validation : Compare with X-ray structures of inhibitor-enzyme complexes (e.g., PDB ID 1KZN) .

How do solvent polarity and pH influence the compound’s stability in solution?

Q. Basic

  • Stability assays : Monitor degradation via HPLC under varying conditions:
    • Polar solvents (e.g., DMSO): Accelerate sulfoxide reduction at pH < 5 .
    • Neutral buffers (pH 7.4): Optimal for 48-hour stability in PBS .
      Data : Half-life (t1/2_{1/2}) increases from 6h (pH 3) to >24h (pH 7) for analogous compounds .

What in vivo models are appropriate for evaluating antitumor efficacy?

Q. Advanced

  • Xenograft models : Administer 10–50 mg/kg intraperitoneally to nude mice with HCT-116 colon tumors .
  • Pharmacokinetics : Measure plasma concentrations via LC-MS/MS; reported Cmax_{max} = 1.2 µM at 2h post-dose for tetrahydroquinazoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.